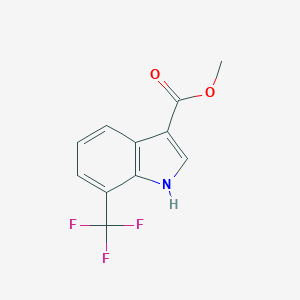

methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate

説明

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an indole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate typically involves the introduction of the trifluoromethyl group into the indole framework. One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst. The reaction conditions often include the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

化学反応の分析

Ester Hydrolysis and Amidation Reactions

The methyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions and Yields:

Amidation reactions utilize coupling agents like EDC/HOBt to form stable amide bonds, enabling the synthesis of bioactive derivatives. The trifluoromethyl group enhances electrophilicity at the indole core, facilitating nucleophilic attack.

Nucleophilic and Electrophilic Substitution Reactions

The indole ring participates in electrophilic substitution at the 4-, 5-, and 6-positions, guided by the electron-withdrawing trifluoromethyl group.

Key Reactions:

-

Nitration:

-

Reagents: HNO₃/H₂SO₄, 0°C → RT

-

Product: 5-Nitro derivative (yield: 60–65%).

-

-

Halogenation:

-

Reagents: NBS (N-bromosuccinimide), AIBN, CCl₄

-

Product: 5-Bromo derivative (yield: 70–75%).

-

The trifluoromethyl group deactivates the ring, directing substitution to the 5-position due to its meta-directing nature .

Metal-Catalyzed Cross-Coupling Reactions

The indole scaffold participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

| Substrate | Boronic Acid | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 82 |

This method is used to introduce aryl/heteroaryl groups at the 5-position, enhancing structural diversity for drug discovery.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Example:

-

Pyranoindole Synthesis:

-

Reagents: Propargyl alcohol, CuI, DCE, 80°C

-

Product: Pyrano[3,4-b]indole (yield: 58%).

-

Cyclization reactions exploit the reactivity of the ester and indole nitrogen, often requiring transition-metal catalysts.

Biological Activity and Mechanism

Derivatives of this compound exhibit inhibition of HIV-1 integrase by chelating Mg²⁺ ions in the enzyme’s active site. Modifications at the 3-position (e.g., conversion to carboxamide) enhance binding affinity, with IC₅₀ values as low as 0.8 μM reported in enzymatic assays.

Stability and Reaction Kinetics

The trifluoromethyl group increases thermal stability, allowing reactions at elevated temperatures (e.g., 80–100°C). Second-order rate constants for ester hydrolysis in basic conditions approximate .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate as a lead compound in the development of anticancer agents. The compound has been investigated for its ability to inhibit the myeloid cell leukemia-1 (Mcl-1) protein, which is implicated in the survival of cancer cells. Research indicates that modifications at specific positions on the indole ring can enhance binding affinity and selectivity towards Mcl-1, suggesting a pathway for developing effective therapeutics against various cancers .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions between this compound and target proteins. These studies suggest that the trifluoromethyl group plays a crucial role in improving the compound's binding properties, making it a valuable candidate for further development .

Agrochemical Applications

Larvicidal Activity

The compound has shown promising results as a larvicide against mosquito larvae, specifically Anopheles arabiensis. In a study where various derivatives of 7-(trifluoromethyl)indole were synthesized, this compound demonstrated moderate to high larvicidal activity. Compounds were tested at concentrations of 4 µg/mL, resulting in significant mortality rates among larvae, indicating its potential use in pest control .

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The trifluoromethylation can be achieved through various methods, including electrophilic fluorination or using trifluoromethylating reagents. The ability to modify the indole structure allows for the exploration of structure-activity relationships (SAR), which is essential for optimizing biological activity .

Research Findings and Case Studies

Case Study: Anticancer Compound Development

A notable case study involved synthesizing a series of indole derivatives, including this compound, which were screened for Mcl-1 inhibition. The results indicated that specific substitutions significantly enhanced biological activity, providing insights into designing more potent inhibitors .

Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Protein | Observed Effects |

|---|---|---|---|

| This compound | Anticancer | Mcl-1 | Inhibition observed |

| This compound | Larvicidal | Anopheles arabiensis | Moderate to high mortality rates |

作用機序

The mechanism of action of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

類似化合物との比較

Similar Compounds

Similar compounds include other trifluoromethylated indoles and carboxylates, such as:

- Methyl 5-(trifluoromethyl)-1H-indole-3-carboxylate

- Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

- Methyl 4-(trifluoromethyl)-1H-indole-3-carboxylate

Uniqueness

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is unique due to the specific position of the trifluoromethyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for the exploration of structure-activity relationships and the development of compounds with tailored properties for specific applications .

生物活性

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and insecticidal applications. This article synthesizes various research findings regarding its biological activity, including cytotoxic effects, molecular docking studies, and its potential as a larvicide.

Chemical Structure and Properties

This compound features an indole core with a trifluoromethyl group at the 7-position and a methyl ester at the 3-position. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer).

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Doxorubicin | MCF-7 | 0.5 |

| Compound 4h | A-549 | 6.40 |

| Compound 4c | MCF-7 | 9.32 |

Note: Specific IC50 values for this compound are yet to be fully established in available literature.

The mechanism of action appears to involve apoptosis, as indicated by morphological changes in treated cells, including membrane blebbing and nuclear disintegration .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer cell proliferation and survival.

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Remarks |

|---|---|---|

| HERA protein | -9.5 | Strong interaction observed |

| Peroxiredoxins | -8.2 | Moderate binding affinity |

These results indicate that modifications to the indole structure, particularly the introduction of electron-withdrawing groups like trifluoromethyl, can enhance binding interactions with therapeutic targets .

Larvicidal Activity

In addition to its anticancer properties, this compound derivatives have been investigated for their larvicidal activity against mosquito larvae, specifically Anopheles arabiensis. Studies revealed that certain derivatives exhibited high mortality rates at concentrations as low as 4 µg/mL.

Table 3: Larvicidal Activity of Trifluoromethyl Indole Derivatives

| Compound | Mortality Rate (%) at 24h | Mortality Rate (%) at 48h |

|---|---|---|

| Compound 4b | 94.4 | TBD |

| Compound 4a | 93.3 | TBD |

| Control (Temephos) | TBD | TBD |

The structural activity relationship analysis indicates that halogen substitutions significantly enhance larvicidal efficacy .

Case Studies

One notable case study involved the synthesis and evaluation of a series of indolizine derivatives related to this compound. These derivatives demonstrated varying degrees of cytotoxicity and larvicidal activity, suggesting that minor structural modifications can lead to significant changes in biological activity .

特性

IUPAC Name |

methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)7-5-15-9-6(7)3-2-4-8(9)11(12,13)14/h2-5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKKMHXAYNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438609 | |

| Record name | Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155134-38-6 | |

| Record name | Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。